methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic monoterpenoid derivative with a norbornane-like framework. Its structure features a methyl ester at position 1, a ketone at position 3, and three methyl groups at positions 4, 7, and 7 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its rigid bicyclic scaffold and functional groups amenable to derivatization.
Molecular Formula: C${11}$H${16}$O$_3$
Molecular Weight: 196.24 g/mol
Key Features:
- Bicyclo[2.2.1]heptane core.
- Methyl ester (position 1), ketone (position 3), and three methyl substituents.
Properties
IUPAC Name |
methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGAXTLRYKZARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism by which methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The detailed mechanism would require further investigation and context-specific studies.
Comparison with Similar Compounds
Structural Analogs: Ester Derivatives
Ethyl (-)-Camphorcarboxylate (CAS 22469-70-1)
- Molecular Formula : C${13}$H${20}$O$_3$
- Structure : Ethyl ester at position 2, ketone at position 3, and 4,7,7-trimethyl groups .
- Key Differences :
- Positional isomerism: Ester at position 2 vs. 1 in the target compound.
- Larger ethyl group increases lipophilicity compared to the methyl ester.
- Applications : Used in chiral resolution and as a flavoring agent due to its camphor-related structure.
2-Bromoethyl-(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (Compound 12 in )
- Structure : Bromoethyl ester with a 2-oxabicyclo ring (oxygen bridge) .
- Key Differences :
- 2-Oxabicyclo ring enhances polarity and reactivity.
- Bromoethyl group serves as a leaving group for nucleophilic substitutions.
- Synthesis : High yield (89%) due to favorable leaving group chemistry .
Methyl 4-(2-Oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS 2231673-33-7)
- Molecular Formula : C${11}$H${16}$O$_3$
- Structure : Additional 2-oxoethyl substituent at position 4 .
- Key Differences: The 2-oxoethyl group introduces a reactive α,β-unsaturated ketone moiety. Potential for Michael addition or cycloaddition reactions.
Carboxylic Acid Derivatives
(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 13429-83-9)
- Molecular Formula : C${10}$H${14}$O$_4$
- Structure : Carboxylic acid at position 1 with a 2-oxabicyclo ring .
- Key Differences :
- Applications : Intermediate for chiral salts or coordination complexes.
(1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 18530-30-8)
- Molecular Formula : C${11}$H${16}$O$_3$
- Structure : Carboxylic acid at position 2 (vs. methyl ester at position 1) .
- Key Differences :
Stereochemical Variants
Enantiomers of 7-Azabicyclo[2.2.1]heptane Derivatives
- Example : Methyl (1S,2R,4R)- and (1R,2S,4S)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate .
- Key Differences :
Complex Derivatives and Salts
Bis(4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate) (CAS 126647-65-2)
- Structure: Two oxabicyclo units linked to a myo-inositol core .
- Key Differences :
- Enhanced rigidity and stereochemical complexity for use in supramolecular chemistry.
Sulfonium Salt with 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Biological Activity
Methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate (CAS Number: 2437-88-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 198.27 g/mol
- CAS Number : 2437-88-9
The compound's structure consists of a bicyclic framework with a carboxylate functional group, which may influence its biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of bicyclic compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain γ-butyrolactones can inhibit key inflammatory mediators such as caspase-1 and phospholipase A2, leading to reduced inflammation in vitro . this compound could potentially share similar mechanisms due to its structural analogies with other bioactive compounds.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been highlighted in various studies focusing on similar compounds. For instance, γ-butyrolactones have shown promising antibacterial activity against strains such as Streptococcus pyogenes and Proteus mirabilis, indicating that this compound may possess comparable effects .
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
